molecular formula C10H13NO4S2 B1197315 Tiprotimod CAS No. 105523-37-3

Tiprotimod

Cat. No.: B1197315
CAS No.: 105523-37-3
M. Wt: 275.3 g/mol
InChI Key: PZEUAMSVHLMPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiprotimod is a synthetic thiazole derivative known for its immunomodulatory properties. It is a small molecule drug with the molecular formula C10H13NO4S2. This compound has been studied for its potential to modulate immune responses, making it a candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiprotimod is synthesized through a series of chemical reactions involving thiazole derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tiprotimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

Tiprotimod has been extensively studied for its immunomodulatory effects. It has shown potential in:

Mechanism of Action

Tiprotimod exerts its effects by modulating the production of reactive oxygen species and enhancing the activity of polymorphonuclear leukocytes. It acts synergistically with tumor necrosis factor-alpha and lipopolysaccharides to enhance immune responses. The molecular targets include various immune cells and signaling pathways involved in the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tiprotimod

This compound is unique due to its specific structure, which allows it to modulate immune responses more effectively than other similar compounds. Its ability to enhance the production of reactive oxygen species and act synergistically with other immune modulators sets it apart from other thiazole derivatives .

Properties

IUPAC Name

4-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-6-7(5-9(14)15)17-10(11-6)16-4-2-3-8(12)13/h2-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEUAMSVHLMPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCCCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147190
Record name Tiprotimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105523-37-3
Record name Tiprotimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105523373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiprotimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPROTIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7ZH245CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiprotimod
Reactant of Route 2
Reactant of Route 2
Tiprotimod
Reactant of Route 3
Reactant of Route 3
Tiprotimod
Reactant of Route 4
Reactant of Route 4
Tiprotimod
Reactant of Route 5
Reactant of Route 5
Tiprotimod
Reactant of Route 6
Tiprotimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.